[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445042
InChI: InChI=1S/C19H27N3O3/c20-12-18(23)21-10-8-15(9-11-21)13-22(17-6-7-17)19(24)25-14-16-4-2-1-3-5-16/h1-5,15,17H,6-14,20H2
SMILES: C1CC1N(CC2CCN(CC2)C(=O)CN)C(=O)OCC3=CC=CC=C3
Molecular Formula: C19H27N3O3
Molecular Weight: 345.4 g/mol

[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13445042

Molecular Formula: C19H27N3O3

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C19H27N3O3
Molecular Weight 345.4 g/mol
IUPAC Name benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C19H27N3O3/c20-12-18(23)21-10-8-15(9-11-21)13-22(17-6-7-17)19(24)25-14-16-4-2-1-3-5-16/h1-5,15,17H,6-14,20H2
Standard InChI Key ZZZVBQLVKCCZIG-UHFFFAOYSA-N
SMILES C1CC1N(CC2CCN(CC2)C(=O)CN)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC1N(CC2CCN(CC2)C(=O)CN)C(=O)OCC3=CC=CC=C3

Introduction

[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound belonging to the class of carbamates. Carbamates are derivatives of carbamic acid, characterized by the presence of a carbonyl group attached to an amine. This specific compound features a piperidine ring, an amino-acetyl group, a cyclopropyl group, and a benzyl ester, making it structurally significant in medicinal chemistry.

Synthesis Methods

The synthesis of [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester typically involves several steps:

  • Acetylation: The reaction of piperidine derivatives with acetic anhydride or similar acetylating agents to introduce the amino-acetyl group.

  • Carbamate Formation: The reaction of the acetylated piperidine derivative with isocyanates to form the carbamic acid moiety.

  • Esterification: The reaction of the carbamic acid with benzyl alcohol to form the benzyl ester.

Potential Applications

Compounds with similar structures to [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester often exhibit significant biological activity, including neuropharmacological effects. They are classified under carbamates, which are known for their applications in pharmaceuticals and agrochemicals.

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